N-Phenyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline
Description
N-Phenyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline is an organic compound characterized by the presence of a trimethylsilyl group and a conjugated enyne unit. This compound is valuable in organic synthesis due to its unique structural features and reactivity.
Properties
CAS No. |
61859-73-2 |
|---|---|
Molecular Formula |
C21H29NSi |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-phenyl-N-(5-trimethylsilylhex-3-enyl)aniline |
InChI |
InChI=1S/C21H29NSi/c1-19(23(2,3)4)13-11-12-18-22(20-14-7-5-8-15-20)21-16-9-6-10-17-21/h5-11,13-17,19H,12,18H2,1-4H3 |
InChI Key |
ORCSUBKDTQFWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCCN(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline typically involves the hydrolysis of a corresponding zirconocene aza-metallacycle in toluene. The reaction is carried out under an argon atmosphere using standard Schlenk techniques. Toluene and n-hexane are dried over activated aluminum oxide columns .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enyne unit.
Reduction: Reduction reactions can target the double bonds within the enyne unit.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Trimethylsilyl chloride and bis(trimethylsilyl)acetamide are common reagents for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the enyne unit.
Reduction: Reduced forms of the enyne unit.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Phenyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline is used in several scientific research applications:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Material Science: Utilized in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its structural features.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline involves its interaction with various molecular targets. The trimethylsilyl group provides steric hindrance, influencing the reactivity of the compound. The enyne unit allows for conjugation and electron delocalization, which can affect the compound’s interaction with other molecules .
Comparison with Similar Compounds
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Shares structural similarities but differs in the position of the trimethylsilyl groups.
N-Phenyl-N-[(trimethylsilyl)ethynyl]aniline: Contains a similar trimethylsilyl group but with different connectivity.
Uniqueness: N-Phenyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline is unique due to its specific enyne unit and the position of the trimethylsilyl group, which confer distinct reactivity and applications in various fields.
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